molecular formula C8H7ClN2 B1489336 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine CAS No. 930790-54-8

5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B1489336
CAS No.: 930790-54-8
M. Wt: 166.61 g/mol
InChI Key: VPKVGKZTXJCGKA-UHFFFAOYSA-N
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Description

5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine is a heterocyclic aromatic organic compound belonging to the pyrrolopyridine family. This compound features a fused pyrrole and pyridine ring system, which is substituted with a chlorine atom at the 5-position and a methyl group at the 7-position. Due to its unique structural characteristics, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrrole and pyridine precursors. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at the chlorine or methyl positions can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as chloro-pyrrolopyridine oxides.

  • Reduction Products: Reduced derivatives, such as this compound with reduced functional groups.

  • Substitution Products: Substituted derivatives with different functional groups at the chlorine or methyl positions.

Scientific Research Applications

5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine has found applications in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including its role as a ligand for certain receptors.

  • Medicine: Research has explored its use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine is structurally similar to other pyrrolopyridine derivatives, such as 5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine and 7-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine. These compounds share the pyrrolopyridine core but differ in the positions and types of substituents. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Comparison with Similar Compounds

  • 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine

  • 7-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

This comprehensive overview highlights the significance of 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

5-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-8-6(2-3-10-8)4-7(9)11-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKVGKZTXJCGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=N1)Cl)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694604
Record name 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930790-54-8
Record name 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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